molecular formula C10H12Br2O2 B8598016 4-(2,5-Dibromophenoxy)butan-1-ol

4-(2,5-Dibromophenoxy)butan-1-ol

Cat. No.: B8598016
M. Wt: 324.01 g/mol
InChI Key: JYYKRWWMFABZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dibromophenoxy)butan-1-ol is a brominated aromatic ether alcohol characterized by a butan-1-ol chain linked to a 2,5-dibromophenoxy group. This structural motif combines the hydrophobicity of the brominated aromatic ring with the polar hydroxy group, making it a candidate for diverse biological and chemical applications.

Properties

Molecular Formula

C10H12Br2O2

Molecular Weight

324.01 g/mol

IUPAC Name

4-(2,5-dibromophenoxy)butan-1-ol

InChI

InChI=1S/C10H12Br2O2/c11-8-3-4-9(12)10(7-8)14-6-2-1-5-13/h3-4,7,13H,1-2,5-6H2

InChI Key

JYYKRWWMFABZMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCCCCO)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Phenoxy Substituents

The antimigratory activity of brominated phenoxy derivatives has been extensively studied. Key findings from analogs include:

  • Moloka’iamine (3-(4-(2-aminoethyl)-2,6-dibromophenoxy)propan-1-amine): This compound shares the dibromophenoxy group but incorporates an aminoethyl side chain and a shorter propan-1-amine backbone. It demonstrated >50% inhibition of cell migration at 30 and 10 μM, highlighting the importance of the dibromophenoxy moiety in bioactivity .
  • Ceratinine C ((2R,3S)-3-(1-(5,7-dibromo-4-methylindolin-6-yloxy)ethyl)oxiran-2-amine): Replacing the dibromophenoxy group with a dibromo-4-methylindolin-6-yloxy group reduced antimigratory activity, suggesting that the planar aromatic phenoxy structure is critical for efficacy .
  • 4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095): Synthesized via esterification of 4-(3,4-dimethoxyphenyl)butanoic acid, this analog substitutes bromine with benzyloxy and methoxy groups.

Key Insight: Bromination at the phenoxy ring enhances bioactivity in antimigratory assays, whereas bulkier or non-aromatic substituents (e.g., indolinyloxy) diminish efficacy.

Alkoxy Chain-Length Variants in Pheromone Activity

Alkoxybutanol derivatives with long alkyl chains exhibit pheromone-like behavior in insects:

  • 4-(n-Heptyloxy)butan-1-ol: Identified as a male-produced pheromone component in Anoplophora chinensis (citrus longhorned beetle), this compound attracts both sexes when blended with its aldehyde derivative. Antennal responsiveness is strong to the alcohol but absent for the aldehyde, emphasizing the role of the hydroxy group in receptor interaction .
  • Blended Activity with (3E,6E)-α-Farnesene: Combining 4-(n-heptyloxy)butan-1-ol with the sesquiterpene (3E,6E)-α-farnesene significantly increased attraction in Anoplophora glabripennis, suggesting synergistic effects between alkoxy alcohols and terpenes .

Key Insight: Alkoxy chain length and terminal hydroxy groups are critical for pheromone activity, whereas brominated phenoxy analogs prioritize electronic and steric effects for therapeutic applications.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Bioactivity/Application Efficacy/Notes
4-(2,5-Dibromophenoxy)butan-1-ol Butan-1-ol + 2,5-dibromophenoxy Brominated aromatic ring Hypothesized antimigratory Likely high due to bromine
Moloka’iamine Propan-1-amine + 2,6-dibromophenoxy Aminoethyl side chain Antimigratory (cell migration) >50% inhibition at 10 μM
4-(n-Heptyloxy)butan-1-ol Butan-1-ol + n-heptyloxy Long alkyl chain Insect pheromone Strong attraction in beetles
ATB1095 Butan-1-ol + bis(benzyloxy)phenyl Benzyloxy/methoxy groups Synthetic intermediate No direct bioactivity reported

Table 2: Impact of Substituent Modifications on Activity

Modification Type Example Compound Effect on Activity
Bromination of phenoxy ring Moloka’iamine Enhances antimigratory activity
Replacement with indolinyloxy Ceratinine C Reduces activity due to steric hindrance
Alkoxy chain elongation 4-(n-heptyloxy)butan-1-ol Enables pheromone signaling
Hydroxy group removal Hydroxymoloka’iamine Decreases activity

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